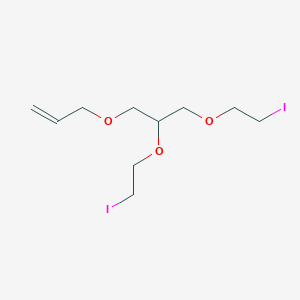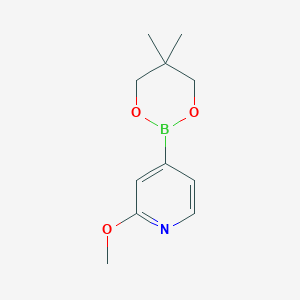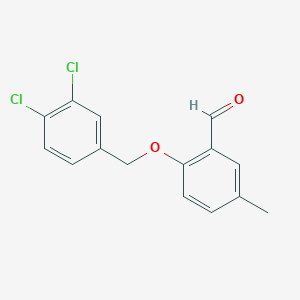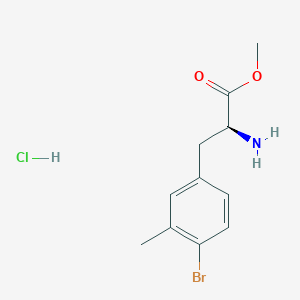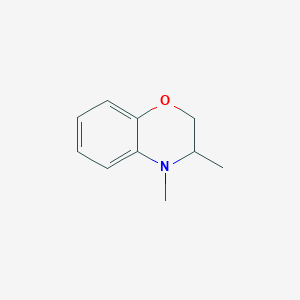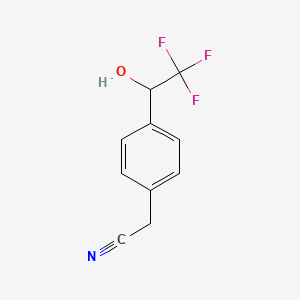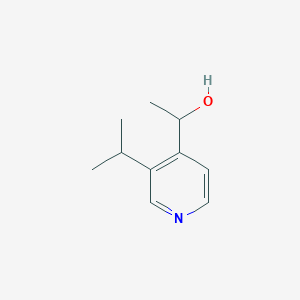
1-(3-Isopropylpyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropylpyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 3-position and an ethan-1-ol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylpyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropylpyridine with ethylene oxide under basic conditions to introduce the ethan-1-ol group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(3-Isopropylpyridin-4-yl)ethanal or 1-(3-Isopropylpyridin-4-yl)ethanoic acid.
Reduction: 1-(3-Isopropylpiperidin-4-yl)ethan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Isopropylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Isopropylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethan-1-ol: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
1-(3-Isopropylpyridin-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol, affecting its reactivity and applications.
1-(3-Isopropylpyridin-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group, which may alter its physical and chemical properties.
Uniqueness
1-(3-Isopropylpyridin-4-yl)ethan-1-ol is unique due to the presence of both the isopropyl group and the ethan-1-ol group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(3-propan-2-ylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-6-11-5-4-9(10)8(3)12/h4-8,12H,1-3H3 |
InChI Key |
GJQWWADURVGSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


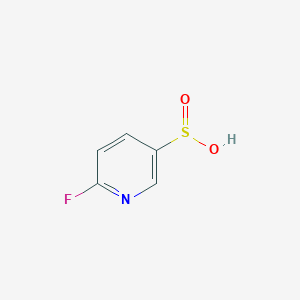
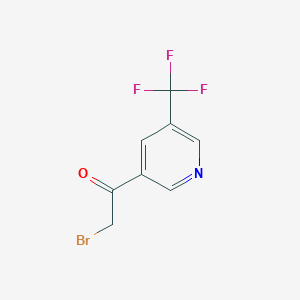
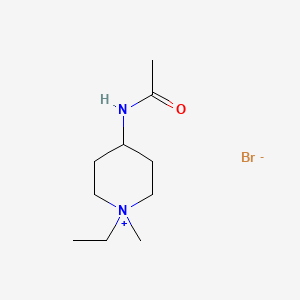
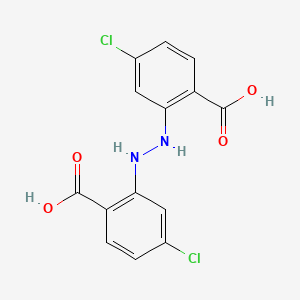
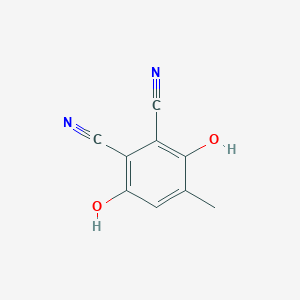
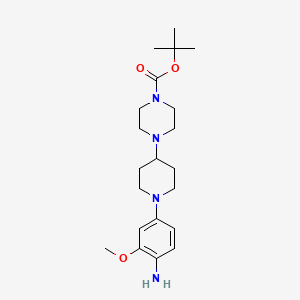

![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
